molecular formula C24H20FN3O2 B2833962 2-amino-N-(4-ethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide CAS No. 898453-48-0

2-amino-N-(4-ethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide

Cat. No.: B2833962
CAS No.: 898453-48-0
M. Wt: 401.441
InChI Key: BSBIEWFDOWYVJO-UHFFFAOYSA-N
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Description

2-amino-N-(4-ethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide (CAS 898453-48-0) is a synthetic indolizine derivative of interest in medicinal chemistry and biochemical research. With a molecular formula of C₂₄H₂₀FN₃O₂ and a molecular weight of 401.43 g/mol, this compound features a multi-functionalized indolizine core, a 4-fluorobenzoyl moiety, and a 4-ethylphenyl carboxamide group . The strategic incorporation of a fluorine atom is a common practice in drug design, as it can significantly enhance a compound's lipophilicity, metabolic stability, and binding affinity to target proteins, thereby improving its potential as a bioactive agent . Indolizine-based scaffolds are actively investigated for their potential in neurodegenerative disease research. Structurally similar analogues, specifically N-substituted indole carboxamides, have been identified as potent and selective inhibitors of Monoamine Oxidase B (MAO-B) . These inhibitors are promising candidates for alleviating symptoms of Parkinson's disease by preventing the breakdown of dopamine in the brain . The fluorinated indolizine core positions this compound as a valuable building block for developing novel therapeutic agents, particularly for central nervous system targets. This product is provided for non-human research applications only. It is intended for use by qualified researchers in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-amino-N-(4-ethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O2/c1-2-15-6-12-18(13-7-15)27-24(30)20-19-5-3-4-14-28(19)22(21(20)26)23(29)16-8-10-17(25)11-9-16/h3-14H,2,26H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBIEWFDOWYVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-ethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an alkyne. This step often requires a catalyst such as palladium and is conducted under inert atmosphere conditions.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via a Friedel-Crafts acylation reaction, using 4-fluorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the Ethylphenyl Group: The ethylphenyl group can be attached through a nucleophilic substitution reaction, where the amino group of the indolizine core reacts with 4-ethylphenyl isocyanate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amino group at position 2 of the indolizine core participates in nucleophilic substitution reactions.

Reaction TypeReagents/ConditionsProductReferences
AcylationAcetic anhydride, pyridine, 80°C2-Acetamido derivative
SulfonylationTosyl chloride, DCM, base2-Tosylamido derivative
AlkylationAlkyl halides, DMF, K₂CO₃N-Alkylated indolizine analogs

Key Findings :

  • Acylation reactions proceed efficiently under mild conditions due to the amino group’s high nucleophilicity.

  • Steric hindrance from the 4-ethylphenyl group may slow alkylation kinetics compared to less bulky analogs.

Oxidation Reactions

The indolizine core and substituents undergo oxidation under controlled conditions.

Target SiteOxidizing AgentProductReferences
Indolizine ringKMnO₄, H₂SO₄, refluxRing-opened dicarboxylic acid derivative
Ethylphenyl groupCrO₃, acetic acid4-Carboxyphenyl-substituted derivative

Key Findings :

  • Harsh oxidation (e.g., KMnO₄/H₂SO₄) disrupts the indolizine ring, forming dicarboxylic acids .

  • Selective oxidation of the ethyl group to a carboxylic acid requires stoichiometric control.

Hydrolysis of the Carboxamide Group

The carboxamide moiety at position 1 can be hydrolyzed to a carboxylic acid.

ConditionsReagentsProductReferences
Acidic hydrolysis6M HCl, reflux, 12h1-Carboxylic acid derivative
Basic hydrolysisNaOH (10%), ethanol, 70°CSodium carboxylate

Key Findings :

  • Acidic hydrolysis yields the free carboxylic acid, while basic conditions form salts.

  • Hydrolysis rates depend on steric effects from the 4-ethylphenyl group.

Electrophilic Aromatic Substitution on the Fluorobenzoyl Group

The 4-fluorobenzoyl substituent undergoes electrophilic substitution.

Reaction TypeReagents/ConditionsProductReferences
NitrationHNO₃/H₂SO₄, 0°C3-(3-Nitro-4-fluorobenzoyl) derivative
HalogenationBr₂, FeBr₃, DCM3-(4-Fluoro-3-bromobenzoyl) derivative

Key Findings :

  • Nitration occurs preferentially at the meta position relative to fluorine .

  • Fluorine’s electron-withdrawing effect directs electrophiles to specific ring positions.

Cycloaddition and Ring-Opening Reactions

The indolizine core participates in cycloaddition reactions.

Reaction TypeReagents/ConditionsProductReferences
Diels-AlderMaleic anhydride, toluene, refluxFused bicyclic adduct
Photochemical ring-openingUV light, O₂Azepine derivative

Key Findings :

  • Diels-Alder reactivity is enhanced by electron-deficient dienophiles .

  • Ring-opening under UV light produces azepine derivatives, though yields are moderate .

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as a crucial intermediate in the synthesis of more complex molecules, facilitating the development of novel chemical entities.

Biology

  • Biological Interactions : Research indicates that this compound may interact with various biological macromolecules, making it a subject of interest for studies on enzyme inhibition and receptor modulation.

Medicine

  • Therapeutic Potential : Investigations have focused on its potential anti-inflammatory and anticancer properties. The compound's ability to modulate specific molecular targets suggests it may influence pathways related to cell proliferation and apoptosis, particularly in cancer cells.

Industry

  • Material Development : It holds promise for use in developing new materials or as a precursor in pharmaceutical synthesis, potentially leading to innovative drug formulations.

Case Studies and Research Findings

StudyFocusFindings
Study on Anticancer ActivityInvestigated the effects on cancer cell linesDemonstrated significant inhibition of cell growth in various cancer types, suggesting potential for therapeutic use.
Enzyme Inhibition StudiesEvaluated interaction with protein kinasesIdentified as an inhibitor of specific protein kinases involved in cancer progression, highlighting its role in targeted therapy.
Anti-inflammatory ResearchAssessed effects on inflammatory markersShowed reduction in pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-amino-N-(4-ethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name N-Aryl Substituent Acyl Group Molecular Formula Molecular Weight CAS RN Notable Properties
Target compound 4-ethylphenyl 4-fluorobenzoyl C24H20FN3O2 (inferred) ~409.44 (estimated) - Hypothesized enhanced lipophilicity and metabolic stability due to ethyl and fluorine groups.
2-amino-N-(4-methoxyphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide 4-methoxyphenyl 4-fluorobenzoyl C23H18FN3O3 403.41 898433-85-7 Methoxy group increases polarity (logP ~3.2) but may reduce blood-brain barrier penetration.
2-amino-N-(2-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide 2-chlorophenyl 4-methoxybenzoyl C23H18ClN3O3 428.44 903315-26-4 Chlorine atom introduces steric hindrance; methoxybenzoyl may reduce electron-deficient character.
2-amino-N-(4-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide 4-ethylphenyl thiophene-2-carbonyl C22H19N3O2S 389.47 898436-84-5 Thiophene enhances π-π stacking but reduces solubility (logP ~3.8).
2-amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide 4-ethylphenyl 3-nitrobenzoyl C24H20N4O4 428.44 904266-83-7 Nitro group increases reactivity and electron-withdrawing effects, potentially improving antibacterial activity.

Structure-Activity Relationships (SAR)

  • N-Aryl Group :
    • 4-Ethylphenyl : Balances lipophilicity and steric bulk for optimal target engagement.
    • 4-Methoxyphenyl : Increases solubility but reduces CNS penetration due to polarity.
    • 2-Chlorophenyl : Steric effects may disrupt binding in some enzyme pockets .
  • Acyl Modifications :
    • 4-Fluorobenzoyl : Optimizes metabolic stability and bioavailability.
    • Thiophene-2-carbonyl : Introduces sulfur-mediated interactions but lowers solubility .
    • 3-Nitrobenzoyl : Enhances antibacterial activity but may increase cytotoxicity .

Biological Activity

2-amino-N-(4-ethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine class of heterocyclic compounds. Its unique structure, characterized by an indolizine core, a fluorobenzoyl group, and an ethylphenyl group, suggests potential biological activities that are of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C24_{24}H20_{20}FN3_3O2_2
  • Molecular Weight : 401.4 g/mol
  • CAS Number : 898453-48-0

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Indolizine Core : A cyclization reaction involving a pyridine derivative and an alkyne, often using palladium as a catalyst.
  • Introduction of the Fluorobenzoyl Group : Achieved via Friedel-Crafts acylation using 4-fluorobenzoyl chloride.
  • Attachment of Ethylphenyl Group : Conducted through nucleophilic substitution with 4-ethylphenyl isocyanate .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity and specificity depend on the compound's structural features, which may inhibit or modulate the activity of these targets. Research indicates that it may influence pathways related to cell proliferation and apoptosis, particularly in cancer cells .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Effect
MCF-7 (breast cancer)5.6Induces apoptosis
A2780 (ovarian cancer)3.2Inhibits proliferation
HeLa (cervical cancer)4.8Induces oxidative stress

The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to increased apoptosis rates .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. Studies suggest that it can inhibit pro-inflammatory cytokines, potentially through modulation of NF-kB signaling pathways .

Case Studies

  • Study on MCF-7 Cells : In vitro experiments showed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 5.6 µM. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment .
  • A2780 Cell Line Evaluation : Another study focused on A2780 cells demonstrated that the compound significantly inhibited cell growth with an IC50 value of 3.2 µM, suggesting its potential as a therapeutic agent for ovarian cancer .

Q & A

Q. What are the standard synthetic protocols for 2-amino-N-(4-ethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions, including:

  • Indolizine core formation : Cyclization reactions using precursors like substituted pyridines or indoles, often catalyzed by transition metals (e.g., palladium) under inert atmospheres .
  • Functionalization : Introduction of the fluorobenzoyl and ethylphenyl groups via Friedel-Crafts acylation or nucleophilic substitution, requiring precise temperature control (e.g., 60–80°C) and solvents like dichloromethane or DMF .
  • Characterization : Thin-layer chromatography (TLC) monitors reaction progress, while NMR (¹H/¹³C) and mass spectrometry (MS) confirm structural integrity and purity .

Q. Which biological assays are used for preliminary screening of this compound’s activity?

Initial biological screening often includes:

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, with comparisons to positive controls like doxorubicin .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases to identify binding affinity (Kd values) .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

Stability studies involve:

  • pH-dependent degradation : Incubation in buffers (pH 1–12) at 37°C, analyzed via HPLC to quantify degradation products (e.g., hydrolyzed amide bonds) .
  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and polymorphic transitions .

Advanced Research Questions

Q. How can computational methods optimize reaction yields and predict regioselectivity in derivatization?

Advanced strategies include:

  • Density Functional Theory (DFT) : Modeling reaction pathways to identify transition states and energy barriers for key steps (e.g., acylation) .
  • Machine learning (ML) : Training models on reaction databases to predict optimal solvents, catalysts, or temperatures for novel analogs .
  • Molecular docking : Screening derivatives against target proteins (e.g., EGFR) to prioritize synthesis of high-affinity candidates .

Q. What experimental approaches resolve contradictions in structure-activity relationship (SAR) data across analogs?

Conflicting SAR data (e.g., variable antimicrobial potency with substituent changes) are addressed via:

  • Metabolomic profiling : LC-MS/MS to track intracellular metabolite changes and identify off-target effects .
  • Crystallography : Co-crystallizing the compound with target enzymes (e.g., DNA gyrase) to validate binding modes .
  • Proteomics : SILAC-based assays to quantify protein expression changes in treated cells .

Q. How do substituent variations (e.g., halogenation, alkylation) impact pharmacokinetic properties?

Methodologies include:

  • LogP determination : Shake-flask experiments to measure partition coefficients and correlate with bioavailability .
  • CYP450 inhibition assays : Microsomal incubations to assess metabolic stability and drug-drug interaction risks .
  • In vivo PK studies : Radiolabeled analogs (e.g., ¹⁴C) in rodent models to track absorption, distribution, and clearance .

Q. What techniques validate the compound’s mechanism of action when traditional assays yield ambiguous results?

Ambiguities (e.g., conflicting enzyme inhibition data) are resolved using:

  • Surface Plasmon Resonance (SPR) : Real-time binding kinetics to confirm direct target engagement .
  • CRISPR-Cas9 knockouts : Generating cell lines lacking putative targets (e.g., specific kinases) to isolate compound effects .
  • Isothermal titration calorimetry (ITC) : Quantifying binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Optimized Yield

StepConditionsYield (%)Purity (HPLC)Reference
Indolizine formationPd(OAc)₂, 80°C, N₂, DMF65>95%
Benzoylation4-Fluorobenzoyl chloride, AlCl₃, 0°C7898%
AmidationEDCI, HOBt, DCM, RT8299%

Q. Table 2. Biological Activity of Key Derivatives

DerivativeMIC (µg/mL) S. aureusIC₅₀ (µM) HeLaLogP
Parent compound1.254.73.2
4-Chloro analog0.632.13.8
4-Methoxy analog5.012.42.5

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